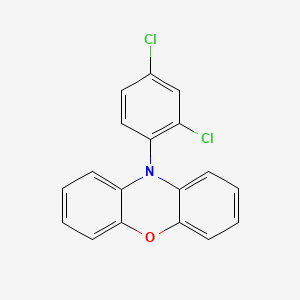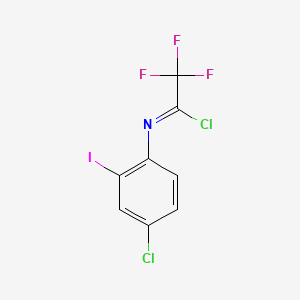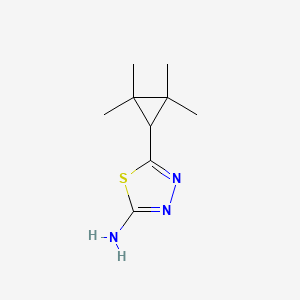![molecular formula C13H16O B15336979 [[(2-Methyl-4-pentyn-2-yl)oxy]methyl]benzene](/img/structure/B15336979.png)
[[(2-Methyl-4-pentyn-2-yl)oxy]methyl]benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[[(2-Methyl-4-pentyn-2-yl)oxy]methyl]benzene: is an organic compound with the molecular formula C13H16O It is characterized by a benzene ring substituted with a [(2-methyl-4-pentyn-2-yl)oxy]methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [[(2-Methyl-4-pentyn-2-yl)oxy]methyl]benzene typically involves the reaction of benzyl alcohol with 2-methyl-4-pentyn-2-ol in the presence of a suitable catalyst. The reaction conditions often include the use of an acid catalyst such as sulfuric acid or a base catalyst like sodium hydroxide, under reflux conditions to facilitate the formation of the ether linkage.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction parameters are crucial to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [[(2-Methyl-4-pentyn-2-yl)oxy]methyl]benzene can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the alkyne group to an alkane.
Substitution: The compound can participate in nucleophilic substitution reactions, where the [(2-methyl-4-pentyn-2-yl)oxy]methyl group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with palladium catalyst (Pd/C)
Substitution: Various nucleophiles like halides, amines, or thiols
Major Products:
Oxidation: Ketones, carboxylic acids
Reduction: Alkanes
Substitution: Substituted benzene derivatives
Scientific Research Applications
Chemistry: In chemistry, [[(2-Methyl-4-pentyn-2-yl)oxy]methyl]benzene is used as a building block for the synthesis of more complex molecules
Biology: The compound’s potential biological activity is of interest in the study of enzyme interactions and metabolic pathways. It can serve as a probe to investigate the mechanisms of enzyme catalysis and inhibition.
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic properties. Its derivatives may exhibit pharmacological activities that could be harnessed for drug development.
Industry: Industrially, the compound is used in the manufacture of specialty chemicals and materials. Its reactivity and stability make it suitable for applications in polymer science and materials engineering.
Mechanism of Action
The mechanism by which [[(2-Methyl-4-pentyn-2-yl)oxy]methyl]benzene exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into active sites of enzymes, potentially inhibiting or modifying their activity. The pathways involved may include signal transduction, metabolic regulation, and gene expression modulation.
Comparison with Similar Compounds
- [(2-Methyl-4-pentyn-2-yl)oxy]ethanol
- [(2-Methyl-4-pentyn-2-yl)oxy]propane
- [(2-Methyl-4-pentyn-2-yl)oxy]butane
Uniqueness: Compared to its analogs, [[(2-Methyl-4-pentyn-2-yl)oxy]methyl]benzene is unique due to the presence of the benzene ring, which imparts additional stability and reactivity. This structural feature allows for a broader range of chemical transformations and applications, making it a versatile compound in various fields of research.
Properties
Molecular Formula |
C13H16O |
|---|---|
Molecular Weight |
188.26 g/mol |
IUPAC Name |
2-methylpent-4-yn-2-yloxymethylbenzene |
InChI |
InChI=1S/C13H16O/c1-4-10-13(2,3)14-11-12-8-6-5-7-9-12/h1,5-9H,10-11H2,2-3H3 |
InChI Key |
HKXKPQACJXGFSI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CC#C)OCC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




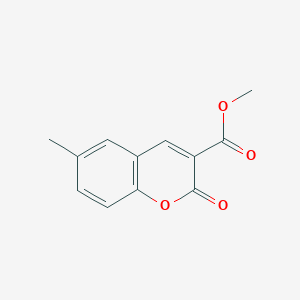

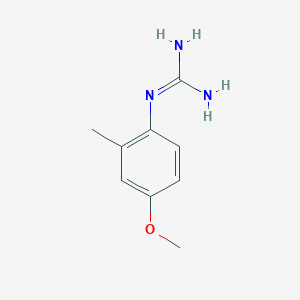
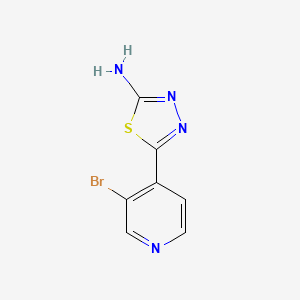
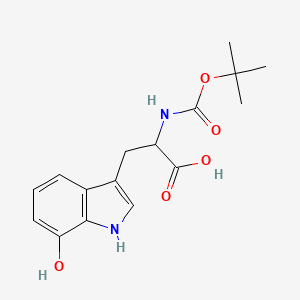
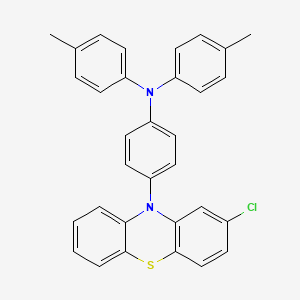
![2-[1-(4-Bromophenyl)-4-piperidyl]ethanol](/img/structure/B15336949.png)
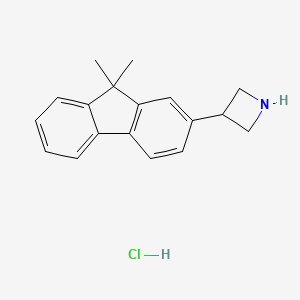
![Ethyl 7-Methoxybenzo[d][1,3]dioxole-5-carboxylate](/img/structure/B15336959.png)
